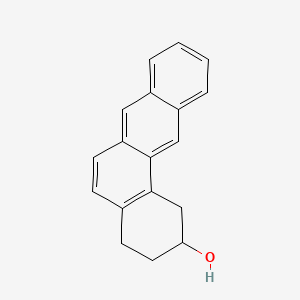
1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol is an organic compound with the molecular formula C14H14O and a molecular weight of 198.26 g/mol It is a derivative of anthracene, specifically a tetrahydro derivative with a hydroxyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol typically involves the reduction of benzo(a)anthracene derivatives. One common method is the catalytic hydrogenation of benzo(a)anthracene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 1,2,3,4-tetrahydrobenzo(a)anthracen-2-one.
Reduction: Formation of fully saturated benzo(a)anthracene derivatives.
Substitution: Formation of alkyl or acyl derivatives of this compound.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic structure of the compound allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)anthracene: A parent compound with a similar structure but lacking the tetrahydro and hydroxyl modifications.
1,2-Dihydrobenzo(a)anthracene: A partially hydrogenated derivative with different chemical properties.
3,4-Dihydrobenzo(a)anthracene: Another partially hydrogenated derivative with distinct reactivity.
Uniqueness
1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol is unique due to its specific tetrahydro and hydroxyl modifications, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
94903-84-1 |
|---|---|
Formule moléculaire |
C18H16O |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
1,2,3,4-tetrahydrobenzo[a]anthracen-2-ol |
InChI |
InChI=1S/C18H16O/c19-16-8-7-12-5-6-15-9-13-3-1-2-4-14(13)10-17(15)18(12)11-16/h1-6,9-10,16,19H,7-8,11H2 |
Clé InChI |
IUQILBNXTVMNKC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1O)C3=CC4=CC=CC=C4C=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


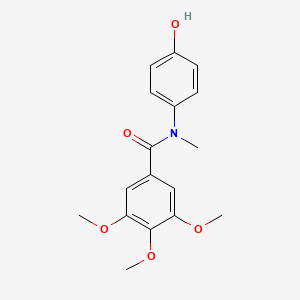
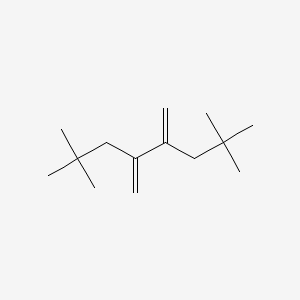
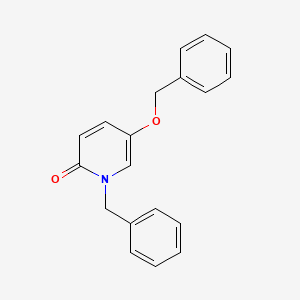
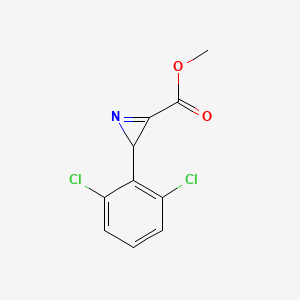
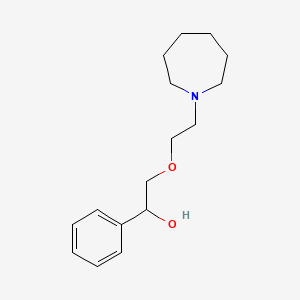
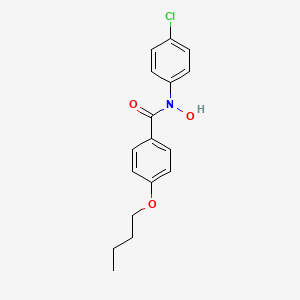
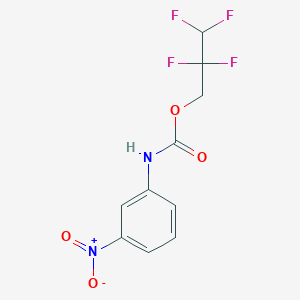

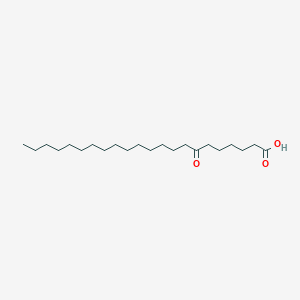
![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)

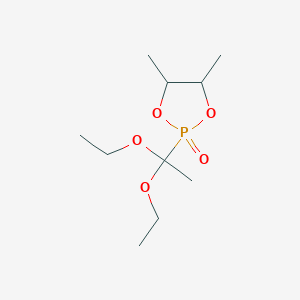
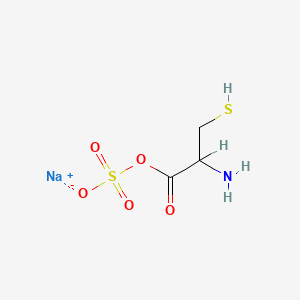
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
